Home > Products > Screening Compounds P87436 > N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide
N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide -

N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

Catalog Number: EVT-4718070
CAS Number:
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor with promising anticancer activity. [] It demonstrated potent in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. [] The compound also exhibited strong antitumor activity in vivo, effectively inducing G1 cell cycle arrest and apoptosis in SKM-1 xenograft models. []

Relevance: While not directly analogous to N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide, this compound shares several key structural similarities. Both compounds contain a benzamide moiety and a 4-(dimethylamino)phenyl group. The presence of these structural elements, particularly the benzamide group, is often associated with biological activity, specifically in the context of HDAC inhibition. [] This suggests a potential connection between the structure and biological activity of these two compounds.

4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide

Compound Description: This compound is a key intermediate in the synthesis of nilotinib, an antitumor agent. [] It is synthesized via a multi-step process involving the reaction of various substituted aromatic compounds. []

Relevance: This compound shares the core benzamide moiety with N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide. This shared structural feature highlights the importance of the benzamide group in medicinal chemistry, particularly in the development of anticancer agents like nilotinib. [] While the overall structures differ significantly, the presence of the benzamide unit suggests a potential commonality in their mechanism of action or pharmacological properties.

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is a novel aminofurazan-based Rho kinase (ROCK) inhibitor with potent anti-inflammatory and vasodilatory activities. [] It exhibits high potency against ROCK1 and has demonstrated significant therapeutic potential for hypertension. []

Relevance: Similar to N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide, GSK269962A possesses a benzamide moiety. This shared structural feature suggests that both compounds might exhibit similar pharmacological properties, especially considering the vast biological activities associated with benzamide derivatives. [] Although their structures differ significantly in other aspects, the presence of the benzamide unit hints at a possible connection in their mechanism of action or target specificity.

N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds were synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] These compounds demonstrate potential activity as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

Relevance: This class of compounds shares the benzamide moiety with N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide. The presence of this common pharmacophore suggests potential overlap in their biological targets or mechanisms of action, particularly given the diverse biological activities exhibited by the N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide series. [] This structural similarity reinforces the importance of the benzamide group as a key element for biological activity in various chemical contexts.

3-benzamido-N-(3-((4-sulfamoylphenethyl)carbamoyl) phenyl)benzamide

Compound Description: This compound is a distamycin analogue synthesized as part of a study exploring potential biological activities of modified distamycins. []

Relevance: This compound possesses two benzamide units within its structure, making it structurally related to N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide. This similarity highlights the recurrent use of the benzamide group in designing biologically active compounds, particularly those targeting DNA interactions like distamycins. [] While the overall structures differ due to the presence of additional functional groups in the distamycin analogue, the shared benzamide feature suggests a potential connection in their biological activity or target specificity.

Properties

Product Name

N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

IUPAC Name

N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C26H25N3O3/c1-18(30)21-10-7-11-22(17-21)27-26(32)24(28-25(31)20-8-5-4-6-9-20)16-19-12-14-23(15-13-19)29(2)3/h4-17H,1-3H3,(H,27,32)(H,28,31)/b24-16-

InChI Key

JCGIHPZJFBCESR-JLPGSUDCSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.